Calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate
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Overview
Description
Contracted name for a salt of ethylenediaminetetraacetate, an agent used as a chelator of lead and some other heavy metals. C10H12CaN2Na2O8.
Scientific Research Applications
Coordination Chemistry
Calcium disodium EDTA exhibits diverse coordination modes, as demonstrated in studies of potassium EDTA salts. These studies reveal various geometries and coordination behaviors of the EDTA anion, highlighting its versatility in forming complex structures with different metals (Krawczyk & Lis, 2011).
Analytical Chemistry Applications
In analytical chemistry, Calcium disodium EDTA has been used as a colorimetric reagent for the determination of nickel and copper. Its ability to form highly colored complexes with these metals facilitates their quantitative analysis, even in the presence of other metals (Jonassen, Chamblin, Wagner, & Henry, 1958).
Medical Imaging
Calcium disodium EDTA has been synthesized and characterized for use as a gadolinium chelate in liver-specific magnetic resonance imaging (MRI) contrast agents. This application underlines its importance in improving the efficacy and safety of MRI contrast media (Schmitt-Willich et al., 1999).
Calcium and Magnesium Determination
The compound has been applied in methods for the semi-micro determination of calcium and magnesium in milk, offering advantages in terms of accuracy, speed, and convenience (Davies & White, 1962).
Food Industry
As a food additive, Calcium disodium EDTA serves multiple purposes, including as a preservative and sequestrant. Its low absorption and inert nature make it safe for use, although caution is advised due to the potential for zinc complexation at high doses (Sande, Wirtz, Vos, & Verhagen, 2014).
Properties
Molecular Formula |
C10H16CaN2Na2O9+2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Ca.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-2 |
InChI Key |
JHECKPXUCKQCSH-UHFFFAOYSA-L |
Canonical SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Ca+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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